molecular formula C6H4ClIN2O2 B15201353 2-Chloro-5-iodo-6-methyl-3-nitropyridine

2-Chloro-5-iodo-6-methyl-3-nitropyridine

Cat. No.: B15201353
M. Wt: 298.46 g/mol
InChI Key: GHFTXFFJVBNBTG-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methyl-3-nitropyridine is a halogenated pyridine derivative characterized by multiple substituents: a chlorine atom at position 2, an iodine atom at position 5, a methyl group at position 6, and a nitro group at position 2. This compound’s structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing steric and electronic diversity into bioactive molecules.

Pyridine derivatives are widely studied for their roles in drug discovery, catalysis, and materials science. Substituents like halogens (Cl, I) and nitro groups significantly influence solubility, stability, and intermolecular interactions. For example, iodine’s polarizability and size enhance molecular weight and may increase lipophilicity compared to lighter halogens like chlorine .

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

2-chloro-5-iodo-6-methyl-3-nitropyridine

InChI

InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-5(10(11)12)6(7)9-3/h2H,1H3

InChI Key

GHFTXFFJVBNBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methyl-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to introduce the chlorine atom, resulting in 2-chloro-3-nitro-6-methylpyridine . Finally, iodination is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing chlorine or iodine.

    Reduction: 2-Chloro-5-iodo-6-methyl-3-aminopyridine.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Chloro-5-iodo-6-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-5-iodo-6-methyl-3-nitropyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ 172.57 78–80 Cl (C2), NO₂ (C3), CH₃ (C5)
This compound C₆H₄ClIN₂O₂ ~297.51* N/A Cl (C2), NO₂ (C3), CH₃ (C6), I (C5)
Methyl 6-chloro-5-nitronicotinate C₈H₅ClN₂O₄ 228.59 N/A Cl (C6), NO₂ (C5), COOCH₃ (C3)
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.54 106–108 Cl (C2), NO₂ (C5)

*Calculated based on atomic weights.

Key Observations:

Melting Points : Chloro-nitro derivatives (e.g., 2-Chloro-5-methyl-3-nitropyridine) typically exhibit higher melting points (78–80°C) due to intermolecular hydrogen bonding (C–H⋯O interactions) and nitro group polarity . The iodine analog’s melting point is unreported but likely lower due to increased molecular size disrupting crystal packing.

Steric and Electronic Effects : The methyl group at C6 in the target compound introduces steric hindrance, which may slow electrophilic substitution reactions compared to unsubstituted analogs like 2-Chloro-5-nitropyridine .

Target Compound (Hypothetical Route):

While direct synthesis data are unavailable, iodination of 2-Chloro-6-methyl-3-nitropyridine could employ reagents like N-iodosuccinimide (NIS) under electrophilic conditions. This contrasts with lighter halogen analogs, where chlorination/bromination is more straightforward .

Spectroscopic Characterization

  • IR/Raman : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Iodine’s presence may introduce unique C–I stretching modes (~500 cm⁻¹) .
  • NMR : Methyl groups (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~8–9 ppm) are characteristic. Iodine’s deshielding effect may shift adjacent proton signals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-iodo-6-methyl-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential nitration, halogenation, and methylation steps. For example, nitration of a pyridine precursor followed by iodination using N-iodosuccinimide (NIS) in acidic conditions. Optimization can be achieved via orthogonal experimental design, varying parameters like temperature (80–120°C), catalyst loading (e.g., H₂SO₄ for nitration), and reaction time (12–24 hrs). Yield improvements are monitored using HPLC or GC-MS .
  • Key Considerations : Control competing side reactions (e.g., over-nitration) by adjusting stoichiometry and using inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FTIR/FT-Raman : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-I stretch at ~500 cm⁻¹) and compare with B3LYP/6-311++G** computational models .
  • NMR : ¹H NMR (δ 2.5 ppm for methyl group, δ 8.1–8.5 ppm for pyridine protons) and ¹³C NMR for structural confirmation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
    • Data Table :
TechniqueKey Peaks/Features
FTIR1520 cm⁻¹ (NO₂), 500 cm⁻¹ (C-I)
¹H NMR (CDCl₃)δ 2.5 (s, 3H, CH₃), δ 8.3 (d, 1H, Ar)

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

  • Methodology :

  • PPE : EN 166-certified goggles, nitrile gloves (EN 374), and lab coats. Use NIOSH-approved N95 masks for dust control .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.
  • Spill Management : Avoid water (reactivity risk); use inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods (DFT, molecular dynamics) predict reactivity and stability?

  • Methodology :

  • DFT Calculations : Use B3LYP/cc-pVTZ to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict sites for electrophilic attack (e.g., nitro group directs further substitution) .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for decomposition pathways. Compare with experimental TGA data (e.g., decomposition onset at ~200°C) .

Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?

  • Methodology :

  • Software Cross-Validation : Refine X-ray data using SHELXL (for small molecules) and Phenix (for twinned crystals). Compare R-factors and electron density maps .
  • High-Resolution Data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve resolution. Address twinning via TWINLAW in SHELX .

Q. What are the mechanistic pathways for potential decomposition under thermal stress?

  • Methodology :

  • Thermal Analysis : Perform DSC to identify exothermic events (e.g., nitro group decomposition at 220°C).
  • GC-MS Profiling : Detect volatile byproducts (e.g., NO₂, I₂) and propose pathways (e.g., C-I bond cleavage followed by ring oxidation) .

Q. How to design experiments to investigate regioselectivity in further functionalization reactions?

  • Methodology :

  • Orthogonal Screening : Vary catalysts (Pd vs. Cu), solvents (DMF vs. THF), and directing groups. Monitor regioselectivity via LC-MS/²⁰F NMR (if using fluorinated reagents) .
  • Computational Guidance : Use Fukui indices (from DFT) to predict reactive sites. Validate with kinetic isotope effects (KIE) studies.

Key Notes

  • Data Reliability : Cross-reference spectral libraries (NIST WebBook) and avoid non-peer-reviewed sources (e.g., ) .
  • Contradiction Management : Apply iterative hypothesis testing (e.g., varying synthetic routes if yields conflict with DFT predictions) .

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